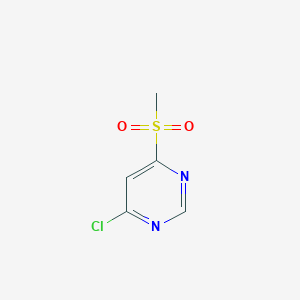

4-Chloro-6-(methylsulfonyl)pyrimidine

概要

説明

4-Chloro-6-(methylsulfonyl)pyrimidine is a chemical compound that is part of the pyrimidine family, which are biologically significant due to their presence in nucleic acids. The compound is characterized by a pyrimidine ring substituted with a chloro group and a methylsulfonyl group at specific positions. It serves as an intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.

Synthesis Analysis

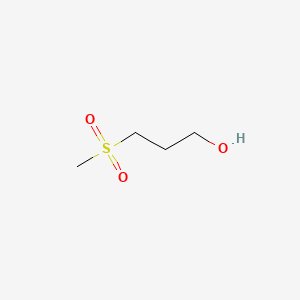

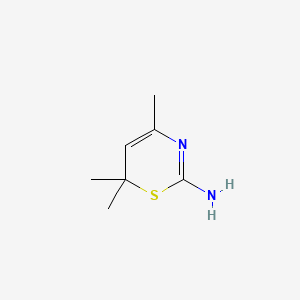

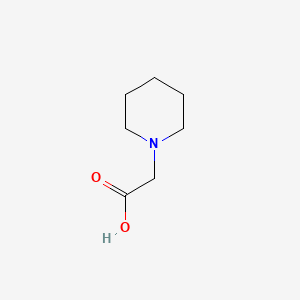

The synthesis of pyrimidine derivatives, including those with methylsulfonyl groups, has been extensively studied. A convenient synthesis method for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves a three-step process starting with the cyclocondensation of acetylacetone and thiourea, followed by methylation and oxidation to yield the target compound with a high overall yield . Another synthesis approach for a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involves a modified synthesis route with a focus on green chemistry principles, aiming to reduce waste generation .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been investigated using various spectroscopic techniques. For instance, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was performed using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, and the molecular docking results suggested potential inhibitory activity against certain biological targets .

Chemical Reactions Analysis

Chemoselective reactions involving pyrimidine derivatives have been described, highlighting the selective displacement of chloride or sulfone groups in the presence of amines and their derivatives. The selectivity of these reactions is influenced by the steric and electronic properties of the amines involved . Additionally, the reactivity of methylsulfinyl and methylsulfonyl functions in pyrimidine derivatives has been explored, leading to the synthesis of new compounds with confirmed structures through UV and NMR spectroscopy .

Physical and Chemical Properties Analysis

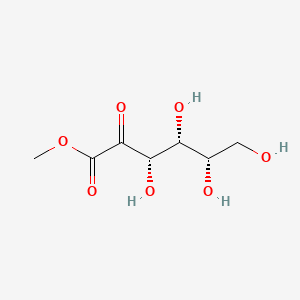

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of substituents like chloro and methylsulfonyl groups can significantly affect the compound's reactivity, solubility, and potential applications. For example, the non-covalent interactions in substituted pyrimidine derivatives have been studied, revealing the presence of hydrogen bonds, van der Waals interactions, and other effects that influence the compound's properties and behavior .

科学的研究の応用

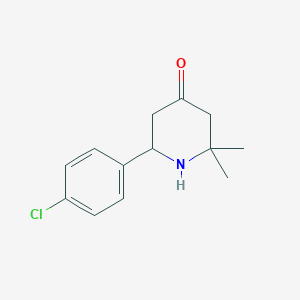

Chemoselective Reactions

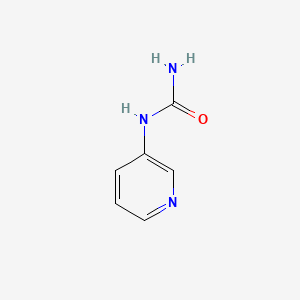

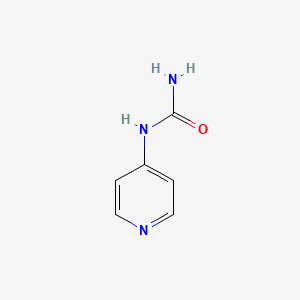

4-Chloro-6-(methylsulfonyl)pyrimidine demonstrates significant potential in chemoselective reactions. A study by Baiazitov et al. (2013) highlights its use in chemoselective SNAr reactions with amines and their derivatives. The study reveals that weak bases such as anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group. This selectivity is attributed to steric factors and electronic effects, underscoring the compound's versatility in organic synthesis (Baiazitov et al., 2013).

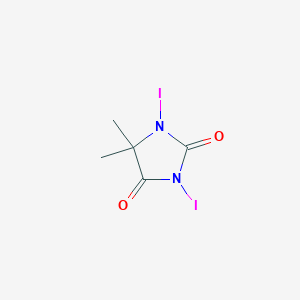

Structural and Spectroscopic Analysis

4-Chloro-6-(methylsulfonyl)pyrimidine has been explored for its structural and spectroscopic properties. Murthy et al. (2019) synthesized the compound from 4,6-dichloro-2-(methylthio)pyrimidine and analyzed its molecular and electronic structure using various spectroscopic techniques. Their research also delved into its potential as a nonlinear optical material, suggesting applications in optical limiting and switching devices (Murthy et al., 2019).

Synthesis Methodologies

The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine and related compounds has been a focus of several studies. Hongbin (2011) presented a method involving cyclization, methylation, and oxidation, highlighting a safe and effective oxidation process using oxone. This synthesis contributes to the understanding of safer and more efficient production methods for such compounds (Hongbin, 2011).

作用機序

Target of Action

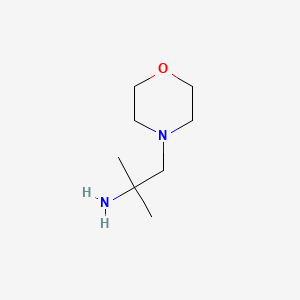

The primary targets of 4-Chloro-6-(methylsulfonyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-Chloro-6-(methylsulfonyl)pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .

Biochemical Pathways

The inhibition of protein kinases by 4-Chloro-6-(methylsulfonyl)pyrimidine affects various biochemical pathways. These pathways are primarily involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

The result of 4-Chloro-6-(methylsulfonyl)pyrimidine’s action is the inhibition of cancer cell growth . By inhibiting protein kinases, the compound disrupts cellular processes essential for cancer cell proliferation . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

Safety and Hazards

When handling “4-Chloro-6-(methylsulfonyl)pyrimidine”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives could be explored further .

特性

IUPAC Name |

4-chloro-6-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVTFNEAPYZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291958 | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(methylsulfonyl)pyrimidine | |

CAS RN |

89283-46-5 | |

| Record name | 89283-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

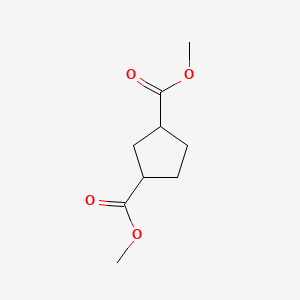

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。